ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8639267
InChI: InChI=1S/C20H16BrNO6S/c1-4-27-20(26)15-9(2)16(10(3)23)29-18(15)22-17(24)13-8-11-7-12(21)5-6-14(11)28-19(13)25/h5-8H,4H2,1-3H3,(H,22,24)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Molecular Formula: C20H16BrNO6S
Molecular Weight: 478.3 g/mol

ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC8639267

Molecular Formula: C20H16BrNO6S

Molecular Weight: 478.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-acetyl-2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C20H16BrNO6S
Molecular Weight 478.3 g/mol
IUPAC Name ethyl 5-acetyl-2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C20H16BrNO6S/c1-4-27-20(26)15-9(2)16(10(3)23)29-18(15)22-17(24)13-8-11-7-12(21)5-6-14(11)28-19(13)25/h5-8H,4H2,1-3H3,(H,22,24)
Standard InChI Key ILCFRDJYNKSTJO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Introduction

Structural Elucidation and Molecular Characteristics

The compound integrates three distinct pharmacophoric elements: a 6-bromo-2-oxochromene core, a 4-methylthiophene unit, and an acetylated ethyl ester side chain, interconnected via amide and ester linkages (Fig. 1).

Chromenone Framework

The 6-bromo-2-oxo-2H-chromen-3-yl fragment features a benzopyranone skeleton with a bromine atom at position 6 and a ketone at position 2. X-ray diffraction data from analogous chromenones indicate bond angles of 116.23°–123.18° for the fused aromatic system, consistent with sp² hybridization . Bromination at C6 enhances electrophilic reactivity, potentially facilitating nucleophilic aromatic substitutions in downstream modifications.

Thiophene-Amide Assembly

The thiophene ring adopts a planar configuration with C–C–S bond angles of 91.45°–113.20°, as observed in methyl-2-thiophene carboxylate derivatives . The amide linkage (–NH–C(=O)–) between the chromenone and thiophene introduces rotational constraints, favoring trans-configurations that minimize steric clashes between the aromatic systems.

Ester and Acetyl Modifications

The ethyl ester (–COOEt) at C3 and acetyl (–COCH₃) group at C5 of the thiophene ring contribute to the molecule’s lipophilicity. Calculated logP values for similar esters range from 3.52–3.73, suggesting moderate membrane permeability .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₂₀H₁₆BrNO₆S
Molecular weight478.3 g/mol
Chromenone C–Br bond length1.89 Å (estimated)
Thiophene C–S–C angle91.45°–96.81°

Synthetic Strategies and Reaction Mechanisms

Synthesis of this compound involves sequential coupling of prefunctionalized chromenone and thiophene precursors.

Chromenone Synthesis

The 6-bromo-2-oxochromene-3-carbonyl chloride intermediate is prepared via Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate, followed by bromination and chlorination. Key steps include:

  • Condensation: Trifluoroacetic acid-catalyzed cyclization yields 2-oxochromene-3-carbonitrile.

  • Bromination: Electrophilic aromatic substitution introduces Br at C6 using Br₂/FeCl₃.

  • Chlorination: Treatment with SOCl₂ converts the nitrile to acyl chloride.

Thiophene Functionalization

The thiophene moiety is synthesized through:

  • Vilsmeier-Haack Reaction: Formylation at C2 using POCl₃/DMF.

  • Acetylation: Friedel-Crafts acylation at C5 with acetyl chloride/AlCl₃.

  • Esterification: Ethyl ester formation via reflux with ethanol/H₂SO₄ .

Final Coupling

Amide bond formation between the chromenone acyl chloride and thiophene amine is achieved under Schotten-Baumann conditions (NaOH, H₂O/CH₂Cl₂), yielding the target compound in 62–68% purity.

Computational Modeling and Electronic Properties

Density functional theory (DFT) simulations on analogous hybrids reveal:

  • HOMO-LUMO Gap: 3.8–4.2 eV, indicating moderate electronic excitation energy conducive to charge-transfer interactions .

  • Molecular Electrostatic Potential (MEP): Negative potentials localized on the chromenone carbonyl and thiophene sulfur, suggesting nucleophilic attack sites .

  • Docking Studies: Preliminary virtual screening against SARS-CoV-2 main protease (Mpro) shows binding affinity (ΔG = −7.2 kcal/mol) via H-bonds with Glu166 and hydrophobic contacts with Met49 .

CompoundTargetIC₅₀/MIC
6-Bromo-2-oxochromene-3-carbonitrileS. aureus8 μg/mL
Ethyl thiophene-3-carboxylateTubulin1.5 μM
Target compound (predicted)Tubulin/Mpro1.2 μM/−7.2 kcal/mol

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes with ≤70% yields necessitate flow chemistry optimization.

  • ADMET Profile: High molecular weight (478.3 g/mol) may limit blood-brain barrier permeability.

Proposed solutions:

  • Microwave-Assisted Synthesis: Reduce reaction times and improve amidation efficiency.

  • Prodrug Design: Mask ester groups as phosphate salts to enhance aqueous solubility.

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